molecular formula C21H19ClN4O2 B13439252 alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile

alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile

Cat. No.: B13439252
M. Wt: 394.9 g/mol
InChI Key: RVCSXUDESAMXIE-UHFFFAOYSA-N
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Description

Its structure features a 1,3-dioxolan ring substituted with a 4-chlorophenyl group, a phenyl group, and a propanenitrile moiety linked to the 1,2,4-triazole core. This compound’s unique dioxolan ring distinguishes it from other triazole fungicides, which typically utilize alkyl or arylalkyl substituents (e.g., myclobutanil, fenbuconazole) .

Properties

Molecular Formula

C21H19ClN4O2

Molecular Weight

394.9 g/mol

IUPAC Name

2-[[2-(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl]-2-phenyl-3-(1,2,4-triazol-1-yl)propanenitrile

InChI

InChI=1S/C21H19ClN4O2/c22-19-8-6-18(7-9-19)21(27-10-11-28-21)12-20(13-23,14-26-16-24-15-25-26)17-4-2-1-3-5-17/h1-9,15-16H,10-12,14H2

InChI Key

RVCSXUDESAMXIE-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CC(CN2C=NC=N2)(C#N)C3=CC=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the formation of the dioxolane ring through the reaction of a chlorophenyl derivative with an appropriate diol under acidic conditions. This intermediate is then reacted with a triazole derivative in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazole fungicides share a common 1,2,4-triazole core but differ in substituents, which dictate their physicochemical properties, efficacy, and applications. Below is a comparative analysis with key analogues:

Compound Molecular Formula Molecular Weight Key Substituents Primary Use Solubility (Water)
Target Compound C₂₀H₁₈ClN₃O₂* 375.83 g/mol 1,3-Dioxolan-2-yl (4-Cl-phenyl), phenyl Antifungal (presumed) Not reported
Myclobutanil C₁₅H₁₇ClN₄ 288.78 g/mol n-Butyl, 4-chlorophenyl Agricultural fungicide 142 mg/L (20°C)
Fenbuconazole C₁₉H₁₇ClN₄ 336.83 g/mol Phenethyl (4-Cl-phenyl), phenyl Citrus crop protection 1.98 × 10⁻⁴ g/L (pH 1.0)
Difenoconazole C₁₉H₁₇Cl₂N₃O₃ 406.27 g/mol 1,3-Dioxolan-2-yl (2-Cl-4-Cl-phenoxy), methyl Broad-spectrum fungicide 12 mg/L (20°C)

*Molecular formula and weight estimated based on structural analogs.

Key Differences

Substituent Complexity: The target compound’s 1,3-dioxolan ring contrasts with the linear alkyl chains of myclobutanil or the phenethyl group of fenbuconazole. This structural feature is shared with difenoconazole but differs in substituents (e.g., absence of phenoxy groups in the target compound) . The phenyl and 4-chlorophenyl groups are common across triazoles but vary in spatial arrangement. For example, fenbuconazole positions these groups via an ethyl bridge, whereas the target compound uses a dioxolan ring .

Physicochemical Properties: Solubility: Fenbuconazole exhibits extremely low water solubility (1.98 × 10⁻⁴ g/L at pH 1.0), a trait linked to its bulky aromatic substituents . The dioxolan ring in the target compound may slightly improve solubility compared to fenbuconazole but likely remains lower than myclobutanil’s 142 mg/L . Stability: Triazoles with dioxolan rings (e.g., difenoconazole) are noted for environmental persistence due to resistance to hydrolysis and UV degradation . The target compound may share this stability, unlike fenbuconazole, which degrades more rapidly in acidic soils .

Biological Activity: Spectrum and Efficacy: Myclobutanil and fenbuconazole target ascomycete fungi (e.g., powdery mildews), while difenoconazole is effective against basidiomycetes (e.g., rusts) . The target compound’s activity profile is unconfirmed but may align with difenoconazole due to structural similarities. Mode of Action: All triazoles inhibit fungal CYP51 (lanosterol 14α-demethylase), disrupting ergosterol biosynthesis. Substituents influence binding affinity; for instance, fenbuconazole’s phenethyl group enhances membrane penetration . The dioxolan ring in the target compound may alter steric interactions with CYP51.

Regulatory and Commercial Status: Myclobutanil and fenbuconazole are widely registered (e.g., EPA, EU) with established tolerances (e.g., 0.01–5 ppm in crops) . Difenoconazole is approved for high-value crops (e.g., cereals, fruits) but faces restrictions in some regions due to groundwater contamination risks . The target compound lacks explicit regulatory citations, suggesting it may be experimental or niche.

Biological Activity

Alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile, commonly referred to as Compound A , is a synthetic compound belonging to the triazole family. This compound has garnered attention for its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores the biological activity of Compound A, synthesizing findings from various studies and providing a comprehensive overview of its effects.

Chemical Structure and Properties

Compound A has a molecular formula of C21H19ClN4O2C_{21}H_{19}ClN_4O_2 and a CAS number of 161042-85-9 . Its structure features a triazole ring, which is known for its diverse biological activities. The presence of the 4-chlorophenyl group and the dioxolane moiety contributes to its unique properties.

Structural Formula

Chemical Structure C21H19ClN4O2\text{Chemical Structure }\text{C}_{21}\text{H}_{19}\text{ClN}_4\text{O}_2

Antifungal Activity

One of the primary areas of investigation for Compound A is its antifungal properties. Studies have shown that derivatives of triazoles exhibit significant antifungal activity against various pathogens. For instance, a study reported that certain triazole derivatives inhibited fungal growth by disrupting ergosterol biosynthesis, a critical component of fungal cell membranes .

Plant Growth Regulation

Research indicates that Compound A may also function as a plant growth regulator. In tests conducted on radish and wheat plants, compounds similar to Compound A demonstrated remarkable effects on growth parameters, suggesting potential applications in agriculture . The biological activity observed includes:

  • Increased germination rates
  • Enhanced root and shoot development
  • Improved stress tolerance

Insecticidal Properties

Furthermore, studies have suggested that triazole compounds can exhibit insecticidal properties. The mechanism involves interference with the insect's hormonal systems or direct toxicity to developmental stages . While specific data on Compound A's insecticidal efficacy is limited, its structural similarities to known insecticides warrant further investigation.

Antioxidant Activity

Recent studies have also highlighted the antioxidant potential of triazole compounds. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in biological systems. Preliminary assays indicated that Compound A could exhibit moderate antioxidant activity, contributing to its overall biological profile .

Synthesis and Evaluation

A notable study synthesized various derivatives of 1,2,4-triazoles, including Compound A. The synthesized compounds were evaluated for their biological activities through in vitro assays. The results demonstrated promising antifungal activity against several strains, indicating that modifications to the triazole core can enhance efficacy .

Comparative Analysis Table

Biological ActivityCompound AReference Study
AntifungalModerate
Plant Growth RegulationSignificant
InsecticidalPotential
AntioxidantModerate

Q & A

Q. What advanced techniques can resolve ambiguities in the electron density map of the triazole ring during X-ray analysis?

  • Methodological Answer :
  • Multipole Refinement : Use software like JANA to model anisotropic displacement parameters for heteroatoms (N, Cl) .
  • High-Pressure Crystallization : Grow crystals under high pressure to improve resolution (<1.0 Å) .

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